4-Dodecylphenol

Octanol-Water Partition Coefficient Hydrophobicity Surfactant Design

4-Dodecylphenol (104-43-8) is the optimal C12 alkylphenol for formulations demanding high hydrophobicity. Its Log KOW 7.91 enables ultra-low CMC (1.05×10⁻⁴ mol/L) Gemini surfactants for enhanced oil recovery, reducing dosage costs. In phenolic resin antioxidants, it matches p-nonylphenol performance while circumventing nonylphenol regulatory restrictions. As an essential SAR benchmark, its 17× higher ER potency vs. p-octylphenol provides critical endocrine disruption data. Source linear C12 specificity for reproducible interfacial behavior and documented receptor pharmacology. EU SVHC-monitored.

Molecular Formula C18H30O
Molecular Weight 262.4 g/mol
CAS No. 104-43-8
Cat. No. B094205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Dodecylphenol
CAS104-43-8
Molecular FormulaC18H30O
Molecular Weight262.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC1=CC=C(C=C1)O
InChIInChI=1S/C18H30O/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(19)16-14-17/h13-16,19H,2-12H2,1H3
InChIKeyKJWMCPYEODZESQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Dodecylphenol (CAS 104-43-8): Procurement & Selection Guide for the C12 Para-Alkylphenol


4-Dodecylphenol (CAS 104-43-8) is a para-alkylphenol characterized by a linear C12 alkyl chain attached to the para position of a phenolic ring . This structure confers significant hydrophobicity (Log KOW = 7.91) [1] and distinguishes it from shorter-chain analogs such as p-octylphenol (C8) and p-nonylphenol (C9). It is typically a white to pale yellow solid at ambient temperature with a melting point range of 64.0–68.0 °C and a boiling point of 310–335 °C at atmospheric pressure [2]. The compound serves as a versatile intermediate for nonionic surfactants, phenolic resins, and lubricant additives, while its regulatory status as a Substance of Very High Concern (SVHC) for endocrine disruption necessitates careful sourcing and end-use compliance [3].

Why Generic Alkylphenol Substitution Fails: Critical Differences in Hydrophobicity, Receptor Affinity, and Cytotoxicity for 4-Dodecylphenol


4-Dodecylphenol cannot be interchanged with shorter-chain alkylphenols such as p-octylphenol or p-nonylphenol due to fundamental structure-dependent differences in physicochemical properties and biological activity [1]. The extended C12 alkyl chain increases Log KOW to 7.91—approximately 2.4 log units higher than p-octylphenol—resulting in distinct partitioning behavior, surfactant critical micelle concentration (CMC), and environmental fate [2]. Furthermore, ToxCast high-throughput screening reveals that 4-dodecylphenol exhibits approximately 17-fold higher estrogen receptor (ER) agonistic potency (lower AC50) than p-octylphenol [3]. In human placental JEG-3 cells, 4-dodecylphenol also demonstrates significantly higher cytotoxicity (EC50: 18–65 µM) than most other alkylphenols tested [4]. Substitution without accounting for these quantitative differences will compromise formulation performance, alter toxicological profiles, and may trigger regulatory non-compliance under EU REACH SVHC designations [5]. The following evidence guide provides the comparative data necessary for scientifically grounded selection.

4-Dodecylphenol Quantitative Differentiation: Comparative Data vs. Octylphenol, Nonylphenol, and Other Alkylphenols


Hydrophobicity: 4-Dodecylphenol Log KOW of 7.91 vs. Octylphenol (5.5) and Nonylphenol (5.76)

4-Dodecylphenol exhibits a Log KOW of 7.91, substantially higher than p-octylphenol (5.5) and p-nonylphenol (5.76) [1]. This difference of approximately 2.4 log units indicates that 4-dodecylphenol is over 100-fold more hydrophobic than p-octylphenol. The elevated Log KOW directly impacts surfactant CMC, interfacial behavior, and bioaccumulation potential [2].

Octanol-Water Partition Coefficient Hydrophobicity Surfactant Design Environmental Fate

Estrogen Receptor (ER) Activity: 4-Dodecylphenol AC50 of 0.084 µM vs. Octylphenol 1.44 µM and Nonylphenol 1.35 µM

In ToxCast high-throughput in vitro assays, 4-dodecylphenol demonstrates an estrogen receptor (ER) AC50 of 0.084 µM, which is approximately 17-fold lower (more potent) than p-octylphenol (1.44 µM) and approximately 16-fold lower than p-nonylphenol (1.35 µM) [1]. The compound also activated 13 distinct estrogen-responsive assays at concentrations below 10 µM [2]. Notably, the experimental ER relative binding affinity (logER-RBA) in rat uterine cytosol was determined to be -1.73 [3].

Endocrine Disruption Estrogen Receptor Agonism ToxCast High-Throughput Screening Structure-Activity Relationship

Antioxidant Performance: PDPF Resin from 4-Dodecylphenol Outperforms Styreneated Phenol and Matches Nonylphenol-Based Resin in Rubber Aging

Polymeric antioxidants based on p-dodecyl phenol formaldehyde resin (PDPF) and p-nonyl phenol formaldehyde resin (PNPF) were synthesized and incorporated into natural rubber mixes [1]. Both PDPF and PNPF demonstrated better antioxidant properties than the conventional styreneated phenol antioxidant, as evaluated by retention of mechanical properties after aging of compression-molded rubber sheets [2]. The study establishes that 4-dodecylphenol-derived resin performs comparably to nonylphenol-derived resin while outperforming styreneated phenol.

Polymeric Antioxidant Phenolic Resin Rubber Aging Resistance p-Dodecyl Phenol Formaldehyde Resin

Cytotoxicity in Human Placental JEG-3 Cells: 4-Dodecylphenol EC50 18–65 µM, Among Highest Toxicity in 10-Alkylphenol Panel

In a comparative study of 10 alkylphenols using the human placenta choriocarcinoma cell line JEG-3, 4-dodecylphenol (DP), along with 4-heptylphenol (HP) and 4-cumylphenol (CP), exhibited the highest cytotoxicity among all compounds tested, with EC50 values ranging from 18 to 65 µM [1]. Aromatase inhibition was found to be closely related to alkylphenol hydrophobicity. Notably, 4-dodecylphenol induced specific lipidomic alterations, including increased synthesis of phosphatidylcholines (PCs) and triacylglycerides (TGs) at the expense of diacylglycerides (DGs) [2].

Placental Cell Cytotoxicity Alkylphenol Comparative Toxicology JEG-3 Cell Line P450 Aromatase Inhibition

Gemini Surfactant CMC: 4-Dodecylphenol-Derived Sulfonate Surfactant Achieves CMC of 1.05–2.0 × 10⁻⁴ mol/L

Two sulfonate Gemini surfactants were synthesized using 4-dodecyl phenol as the starting alkylphenol raw material, reacted with diethylene glycol and triethylene glycol, followed by sulfonation with chlorosulfonic acid [1]. The resulting Gemini surfactants (5,5-dilauryl alkyl-2,2'-(diethylene glycol oxygen base) sodium diphenyl sulfonate and its triethylene glycol analog) exhibited critical micelle concentrations (CMC) of 2.0 × 10⁻⁴ mol/L and 1.05 × 10⁻⁴ mol/L, respectively [2]. These low CMC values are characteristic of high-efficiency Gemini surfactants suitable for enhanced oil recovery applications.

Gemini Surfactant Critical Micelle Concentration Enhanced Oil Recovery Sulfonate Synthesis

5-HT3 Receptor Antagonism: Selective Activity of 4-Dodecylphenol Not Observed with Phenol or Ethanol

In functional studies of the 5-hydroxytryptamine type 3 (5-HT3) receptor, 4-dodecylphenol exhibited antagonistic activity that was not observed with phenol or ethanol [1]. The study demonstrated that modulation of 5-HT3 receptor function by steroids or alcohols is dependent on specific molecular structural features [2]. This finding indicates that the C12 alkyl chain and para-phenolic structure of 4-dodecylphenol confer a distinct pharmacological profile not shared by simpler phenolic compounds or short-chain alcohols.

5-HT3 Receptor Functional Antagonism Aromatic Alcohol Neuropharmacology

4-Dodecylphenol Procurement Scenarios: Where C12 Alkyl Chain Length Delivers Quantifiable Advantage


Synthesis of Gemini Surfactants for Enhanced Oil Recovery Requiring Low CMC

Procurement of 4-dodecylphenol is justified for the synthesis of sulfonate Gemini surfactants when ultra-low critical micelle concentration (CMC) is required. As demonstrated in the synthesis of 5,5-dilauryl alkyl-2,2'-(triethylene glycol oxygen base) sodium diphenyl sulfonate, the C12 alkyl chain of 4-dodecylphenol enables CMC values as low as 1.05 × 10⁻⁴ mol/L [1]. This low CMC translates to reduced surfactant dosage requirements and improved economic efficiency in enhanced oil recovery operations. Substitution with shorter-chain alkylphenols (C8 or C9) would yield surfactants with higher CMC values, reducing flooding efficiency and increasing operational costs [2].

Phenolic Resin Antioxidant Formulations Where Regulatory Restrictions on Nonylphenol Apply

4-Dodecylphenol serves as a viable alternative to p-nonylphenol in phenolic resin antioxidant formulations when regulatory restrictions on nonylphenol are a concern. Polymeric antioxidants based on p-dodecyl phenol formaldehyde resin (PDPF) provide antioxidant protection in natural rubber equivalent to p-nonyl phenol formaldehyde resin (PNPF) while both outperform conventional styreneated phenol [1]. However, the distinct Log KOW of 7.91 and ER AC50 of 0.084 µM for 4-dodecylphenol must be factored into safety assessments [2]. This scenario is optimal when end-use regulations or corporate sustainability policies restrict nonylphenol usage but still require high-performance alkylphenol-based resin antioxidants [3].

Hydrophobic Surfactant Intermediates for Non-Aqueous or Oil-Phase Formulations

When formulations demand high oil-phase partitioning or low aqueous solubility, 4-dodecylphenol's Log KOW of 7.91 provides a quantifiable advantage over p-octylphenol (Log KOW 5.5) and p-nonylphenol (Log KOW 5.76) [1]. This enhanced hydrophobicity directly impacts interfacial behavior, as demonstrated in studies of ethoxylated alkylphenol-formaldehyde polymeric surfactants where dodecyl chain length influences critical micelle concentration and surface tension reduction efficiency [2]. Applications include metalworking fluid additives, lubricant dispersants, and oil-soluble demulsifiers where shorter-chain analogs would partition unfavorably into the aqueous phase [3].

Alkylphenol Structure-Activity Relationship Studies Requiring C12 Chain Comparator

4-Dodecylphenol is an essential comparator compound in structure-activity relationship (SAR) studies of alkylphenols due to its position at the upper end of the commonly studied C8–C12 homologous series. The compound has been explicitly used as a 'data-poor' test chemical in read-across case studies comparing p-octylphenol and p-nonylphenol [1], and its distinct ToxCast activity profile (ER AC50 0.084 µM, RXR AC50 2.74 µM, mitochondrial toxicity AC50 3.28 µM) provides critical benchmarking data [2]. The documented 5-HT3 receptor antagonism, not observed with phenol or ethanol, further supports its utility in receptor pharmacology investigations [3].

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